molecular formula C13H18ClNO B14464546 N-Benzyl-2-chloro-2-ethylbutyramide CAS No. 73758-49-3

N-Benzyl-2-chloro-2-ethylbutyramide

Cat. No.: B14464546
CAS No.: 73758-49-3
M. Wt: 239.74 g/mol
InChI Key: JJAUOVZZMAXMAF-UHFFFAOYSA-N
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Description

N-Benzyl-2-chloro-2-ethylbutyramide (CAS: 73758-49-3) is a halogenated amide with the molecular formula C₁₃H₁₈ClNO and a molecular weight of 239.74 g/mol . Its structure features a butyramide backbone (four-carbon chain) substituted with a chlorine atom and an ethyl group at the second carbon, along with a benzyl group attached to the nitrogen (Figure 1).

Properties

CAS No.

73758-49-3

Molecular Formula

C13H18ClNO

Molecular Weight

239.74 g/mol

IUPAC Name

N-benzyl-2-chloro-2-ethylbutanamide

InChI

InChI=1S/C13H18ClNO/c1-3-13(14,4-2)12(16)15-10-11-8-6-5-7-9-11/h5-9H,3-4,10H2,1-2H3,(H,15,16)

InChI Key

JJAUOVZZMAXMAF-UHFFFAOYSA-N

Canonical SMILES

CCC(CC)(C(=O)NCC1=CC=CC=C1)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Benzyl-2-chloro-2-ethylbutyramide typically involves the reaction of 2-chloro-2-ethylbutyryl chloride with benzylamine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane or chloroform at a controlled temperature to ensure high yield and purity of the product.

Industrial Production Methods

On an industrial scale, the production of this compound follows similar synthetic routes but with optimized reaction conditions to maximize efficiency and minimize costs. Continuous flow reactors and automated systems are often employed to ensure consistent quality and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-Benzyl-2-chloro-2-ethylbutyramide undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, such as amines or thiols, to form different derivatives.

    Oxidation and Reduction: The compound can undergo oxidation to form corresponding carboxylic acids or reduction to form alcohols.

    Hydrolysis: In the presence of water and an acid or base catalyst, this compound can hydrolyze to form the corresponding carboxylic acid and benzylamine.

Common Reagents and Conditions

    Substitution Reactions: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride in anhydrous conditions.

    Hydrolysis: Acidic or basic aqueous solutions at elevated temperatures.

Major Products Formed

    Substitution: Various substituted amides or thioamides.

    Oxidation: Corresponding carboxylic acids.

    Reduction: Corresponding alcohols.

    Hydrolysis: Carboxylic acids and benzylamine.

Scientific Research Applications

N-Benzyl-2-chloro-2-ethylbutyramide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-Benzyl-2-chloro-2-ethylbutyramide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Structural and Molecular Differences

The most relevant structural analog identified is N-Benzyl-2-chloroacetamide (CAS: 2564-06-9, C₉H₁₀ClNO), which shares the benzyl-chloroamide motif but differs in chain length and substituents (Table 1) .

Table 1: Structural and Molecular Comparison

Property N-Benzyl-2-chloro-2-ethylbutyramide N-Benzyl-2-chloroacetamide
Molecular Formula C₁₃H₁₈ClNO C₉H₁₀ClNO
Molecular Weight (g/mol) 239.74 183.64
Chain Length Butyramide (4-carbon) Acetamide (2-carbon)
Substituents Chloro, ethyl at C2 Chloro at C2
Rotatable Bonds 5 3
XLogP3 3.3 ~1.5*

*Estimated based on shorter alkyl chain and reduced lipophilicity.

Key Observations :

  • The butyramide derivative has a longer carbon chain and bulkier substituents (ethyl group), contributing to higher molecular weight and lipophilicity compared to the acetamide analog.
  • Increased rotatable bonds in the target compound suggest greater conformational flexibility , which may influence binding interactions in biological systems .

Physical and Chemical Properties

Lipophilicity and Solubility :

  • The higher XLogP3 value of this compound (3.3 vs. ~1.5 ) implies reduced water solubility and enhanced membrane permeability, making it more suitable for applications requiring lipid bilayer penetration .
  • The acetamide analog’s shorter chain likely improves aqueous solubility, favoring reactions in polar solvents .

Hydrogen-Bonding Capacity :

  • Both compounds have one hydrogen bond donor (amide N–H) and one acceptor (carbonyl O), but the acetamide’s smaller size may allow more efficient intermolecular interactions .

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